molecular formula C11H15BrClN B2522537 3-[(4-Bromo-2-methylphenyl)methyl]azetidine;hydrochloride CAS No. 2470440-71-0

3-[(4-Bromo-2-methylphenyl)methyl]azetidine;hydrochloride

Cat. No.: B2522537
CAS No.: 2470440-71-0
M. Wt: 276.6
InChI Key: ZJQUBOCSMBRIMU-UHFFFAOYSA-N
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Description

3-[(4-Bromo-2-methylphenyl)methyl]azetidine;hydrochloride is a chemical compound with the molecular formula C11H14BrNClH It is a derivative of azetidine, a four-membered nitrogen-containing heterocycle, and is characterized by the presence of a bromo-substituted phenyl group

Scientific Research Applications

3-[(4-Bromo-2-methylphenyl)methyl]azetidine;hydrochloride has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the development of new materials and chemical processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(4-Bromo-2-methylphenyl)methyl]azetidine;hydrochloride typically involves the following steps:

    Starting Material Preparation: The synthesis begins with the preparation of 4-bromo-2-methylbenzyl chloride.

    Azetidine Formation: The next step involves the reaction of 4-bromo-2-methylbenzyl chloride with azetidine under basic conditions to form 3-[(4-Bromo-2-methylphenyl)methyl]azetidine.

    Hydrochloride Formation: Finally, the azetidine derivative is treated with hydrochloric acid to obtain the hydrochloride salt.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, and the processes are designed to be cost-effective and scalable.

Chemical Reactions Analysis

Types of Reactions

3-[(4-Bromo-2-methylphenyl)methyl]azetidine;hydrochloride undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromo group can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, leading to the formation of different derivatives.

    Hydrolysis: The hydrochloride salt can be hydrolyzed to yield the free base.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. The reactions are typically carried out in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile.

    Oxidation and Reduction Reactions: Oxidizing agents such as potassium permanganate or reducing agents like lithium aluminum hydride are used.

    Hydrolysis: Hydrolysis is performed using aqueous solutions of bases or acids.

Major Products Formed

    Substitution Reactions: Substituted azetidine derivatives.

    Oxidation and Reduction Reactions: Oxidized or reduced forms of the original compound.

    Hydrolysis: Free base form of the compound.

Mechanism of Action

The mechanism of action of 3-[(4-Bromo-2-methylphenyl)methyl]azetidine;hydrochloride involves its interaction with specific molecular targets. The bromo-substituted phenyl group and the azetidine ring play crucial roles in its binding to these targets. The exact pathways and molecular targets are still under investigation, but preliminary studies suggest that it may interact with enzymes and receptors involved in various biological processes.

Comparison with Similar Compounds

Similar Compounds

  • 3-[(4-Bromo-3-methylphenyl)methyl]azetidine;hydrochloride
  • 3-[(4-Bromo-2-methylphenyl)methyl]azetidine
  • 4-Bromo-2-methylphenyl azetidine

Uniqueness

3-[(4-Bromo-2-methylphenyl)methyl]azetidine;hydrochloride is unique due to the specific substitution pattern on the phenyl ring and the presence of the azetidine ring. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

IUPAC Name

3-[(4-bromo-2-methylphenyl)methyl]azetidine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14BrN.ClH/c1-8-4-11(12)3-2-10(8)5-9-6-13-7-9;/h2-4,9,13H,5-7H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZJQUBOCSMBRIMU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)Br)CC2CNC2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15BrClN
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.60 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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